molecular formula C15H11N5O6 B11098570 N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11098570
M. Wt: 357.28 g/mol
InChI Key: AXHUHBGVODSVPR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative through Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The furan-2-carboxamide moiety can be introduced via a coupling reaction using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the indole ring can lead to various quinoline derivatives .

Scientific Research Applications

N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit EGFR, leading to the suppression of cancer cell proliferation . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to its combination of indole and furan rings, along with the presence of a nitro group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development .

Properties

Molecular Formula

C15H11N5O6

Molecular Weight

357.28 g/mol

IUPAC Name

N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C15H11N5O6/c21-12(7-16-14(22)11-2-1-5-26-11)18-19-13-9-6-8(20(24)25)3-4-10(9)17-15(13)23/h1-6,17,23H,7H2,(H,16,22)

InChI Key

AXHUHBGVODSVPR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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